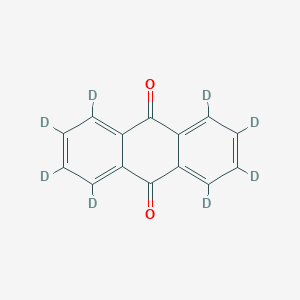

Anthraquinone-d8

Beschreibung

The exact mass of the compound Anthraquinone-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anthraquinone-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthraquinone-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574038 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-39-1 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10439-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anthraquinone-d8: A Technical Guide to Synthesis and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of anthraquinone-d8 (perdeuterated anthraquinone). This isotopically labeled compound is a critical internal standard in mass spectrometry-based quantitative analysis, particularly in pharmacokinetic studies and environmental monitoring. This document details common synthetic routes, provides illustrative experimental protocols, and outlines the analytical techniques used to verify its isotopic enrichment.

Synthesis of Anthraquinone-d8

The synthesis of anthraquinone-d8 typically involves the introduction of deuterium atoms into the aromatic rings either before or during the formation of the anthraquinone core. The two most prevalent strategies are the oxidation of a deuterated precursor, anthracene-d10, or the Friedel-Crafts acylation of deuterated benzene with phthalic anhydride.

Method 1: Oxidation of Anthracene-d10

This is a straightforward approach where commercially available or synthesized anthracene-d10 is oxidized to yield anthraquinone-d8. The oxidation selectively occurs at the central ring of the anthracene molecule.

Illustrative Experimental Protocol:

A general method for the oxidation of anthracene can be adapted for its deuterated analog.

-

Dissolution: Dissolve anthracene-d10 in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

-

Oxidant Addition: Prepare a solution of a strong oxidizing agent, such as chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇), in a mixture of glacial acetic acid and water. Add this solution dropwise to the heated anthracene-d10 solution under reflux.

-

Reaction: Maintain the reaction mixture at reflux for a specified period, typically 30-60 minutes, to ensure complete oxidation. The color of the reaction mixture will change, indicating the progress of the reaction.

-

Precipitation and Filtration: After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude anthraquinone-d8. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified anthraquinone-d8.

Method 2: Friedel-Crafts Acylation of Benzene-d6

This classic method involves the reaction of benzene-d6 with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by cyclization of the intermediate 2-benzoyl-d5-benzoic-d4 acid.

Illustrative Experimental Protocol:

A standard Friedel-Crafts acylation procedure can be modified for the synthesis of the deuterated compound.

-

Formation of Acylium Ion: In a reaction vessel protected from atmospheric moisture, suspend phthalic anhydride and aluminum chloride in an excess of benzene-d6, which serves as both reactant and solvent. The reaction is typically initiated at room temperature and may be gently heated to ensure completion.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the intermediate product.

-

Isolation of Intermediate: Separate the organic layer and wash it with water. The intermediate 2-benzoyl-d5-benzoic-d4 acid can be extracted into an aqueous sodium carbonate solution, followed by acidification to precipitate the purified intermediate.

-

Cyclization: Heat the dried intermediate with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to induce intramolecular cyclization to form the anthraquinone ring system.

-

Isolation and Purification: Pour the cyclization mixture onto ice to precipitate the crude anthraquinone-d8. Collect the solid by filtration, wash it with water and a dilute solution of sodium bicarbonate, and then recrystallize it from a suitable solvent.

Data Presentation: Synthesis Methods and Isotopic Purity

The choice of synthetic method can influence the final yield and isotopic purity of the anthraquinone-d8. The following table summarizes typical data for the described methods.

| Synthesis Method | Starting Materials | Typical Yield (%) | Isotopic Purity (atom % D) |

| Oxidation | Anthracene-d10, Oxidizing Agent (e.g., CrO₃) | 70-85 | > 98 |

| Friedel-Crafts Acylation | Benzene-d6, Phthalic Anhydride, AlCl₃ | 60-75 | > 98 |

Note: The isotopic purity is highly dependent on the isotopic enrichment of the starting deuterated materials.

Analysis of Isotopic Purity

The determination of the isotopic purity of anthraquinone-d8 is crucial for its application as an internal standard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules differing only in their isotopic composition) can be quantified.

Experimental Protocol for Isotopic Purity by HRMS:

-

Sample Preparation: Prepare a dilute solution of the synthesized anthraquinone-d8 in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of anthraquinone-d8 (C₁₄D₈O₂). The theoretical exact mass of the [M+H]⁺ ion is approximately 217.1432 Da.

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (e.g., d8, d7, d6, etc.).

-

Measure the area of each peak.

-

Calculate the percentage of each isotopologue.

-

The isotopic purity is typically reported as the percentage of the desired d8 isotopologue.

-

The following table illustrates the expected major ions in the mass spectrum of anthraquinone-d8.

| Ion | Description | Theoretical m/z (Monoisotopic) |

| [C₁₄H₀D₈O₂]⁺ | Fully deuterated molecular ion | 216.1354 |

| [C₁₄H₁D₇O₂]⁺ | Molecular ion with one proton | 215.1291 |

| [C₁₄H₂D₆O₂]⁺ | Molecular ion with two protons | 214.1228 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides a direct method to assess the degree of deuteration by detecting the presence of any residual protons.

Experimental Protocol for Isotopic Purity by ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized anthraquinone-d8 in a deuterated solvent suitable for NMR (e.g., CDCl₃ or DMSO-d₆) that does not have signals in the aromatic region of interest.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal resolution and sensitivity.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay to ensure accurate integration of the signals.

-

Data Analysis:

-

Identify and integrate any residual proton signals in the aromatic region (typically between 7.5 and 8.5 ppm for anthraquinone).

-

Compare the integral of the residual proton signals to the integral of a known internal standard or to the signal of the residual protons in the deuterated solvent (if its concentration is known).

-

The percentage of deuteration can be calculated based on the very low intensity of these signals relative to what would be expected for a non-deuterated sample. The absence or near absence of signals in the aromatic region is a strong indicator of high isotopic enrichment.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of anthraquinone-d8.

Caption: Synthetic and analytical workflow for anthraquinone-d8.

Caption: Workflow for isotopic purity analysis of anthraquinone-d8.

The Role of Anthraquinone-d8 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Anthraquinone-d8 in research, with a primary focus on its role as an internal standard in quantitative analytical methodologies. We will delve into the principles behind its use, detailed experimental protocols, and the interpretation of the data generated.

Introduction to Anthraquinone-d8 and its Significance

Anthraquinone-d8 is a deuterated form of anthraquinone, a polycyclic aromatic hydrocarbon. In this isotopically labeled version, eight hydrogen atoms on the anthraquinone molecule are replaced with deuterium atoms. This subtle change in mass, without significantly altering the chemical properties, makes Anthraquinone-d8 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based techniques.

The primary and most critical application of Anthraquinone-d8 in research is its use as an internal standard.[1][2] An internal standard is a compound with a known concentration that is added to a sample prior to analysis. By comparing the analytical response of the target analyte to the response of the internal standard, researchers can achieve more accurate and precise quantification.

Deuterated standards like Anthraquinone-d8 are considered the "gold standard" for internal standards in mass spectrometry. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[3] However, due to the mass difference, they can be distinguished by the mass spectrometer.

Core Application: Quantitative Analysis of Anthraquinone

Anthraquinone can be present in various matrices as a contaminant, for example, in tea leaves due to atmospheric deposition or during processing.[4] Regulatory bodies have set maximum residue limits for anthraquinone in food products, necessitating sensitive and accurate analytical methods for its quantification.

The use of Anthraquinone-d8 as an internal standard is crucial for overcoming matrix effects, which are a common challenge in the analysis of complex samples like tea. Matrix effects refer to the suppression or enhancement of the analyte's signal by other components in the sample, leading to inaccurate quantification. Since Anthraquinone-d8 is affected by the matrix in the same way as the native anthraquinone, its inclusion allows for reliable correction of these effects.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a study utilizing Anthraquinone-d8 as an internal standard for the determination of anthraquinone in tea samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

| Parameter | Value | Reference |

| Recovery | 84.2% - 98.1% | [1] |

| Relative Standard Deviation (RSD) | < 9.7% | |

| Limit of Quantification (LOQ) | 0.02 mg/kg |

These values demonstrate the high accuracy and precision of the method when using Anthraquinone-d8 as an internal standard.

Experimental Protocol: Determination of Anthraquinone in Tea using Anthraquinone-d8 and GC-MS/MS

This section provides a detailed methodology for the quantitative analysis of anthraquinone in tea samples, incorporating Anthraquinone-d8 as an internal standard. This protocol is a composite of methodologies described in the cited literature.

Materials and Reagents

-

Anthraquinone standard (analytical grade)

-

Anthraquinone-d8 internal standard solution (e.g., in a suitable solvent like n-hexane)

-

n-Hexane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent

-

C18 sorbent

-

Deionized water

Sample Preparation and Extraction

-

Weighing and Spiking: Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube. Add a known amount of Anthraquinone-d8 internal standard solution.

-

Hydration: Add 10 mL of deionized water to the tube and let it stand for 30 minutes to allow the tea leaves to rehydrate.

-

Extraction: Add 10 mL of an n-hexane/acetone (1:1, v/v) mixture to the tube. Cap the tube and shake vigorously for 10 minutes.

-

Salting Out: Add 1 g of anhydrous MgSO₄ and 0.5 g of NaCl to the tube. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Collection of Supernatant: Carefully transfer the upper n-hexane layer to a clean tube.

-

Second Extraction: Repeat the extraction step (steps 3-5) on the remaining residue with another 10 mL of the n-hexane/acetone mixture. Combine the n-hexane extracts.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

To the combined n-hexane extracts, add 150 mg of PSA, 150 mg of anhydrous MgSO₄, 50 mg of GCB, and 50 mg of C18 sorbent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Take an aliquot of the supernatant for GC-MS/MS analysis.

GC-MS/MS Analysis

-

Gas Chromatograph (GC):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Anthraquinone: Precursor ion (m/z) 208 -> Product ions (m/z) 180, 152.

-

Anthraquinone-d8: Precursor ion (m/z) 216 -> Product ions (m/z) 188, 160.

-

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of anthraquinone and a constant concentration of Anthraquinone-d8.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of anthraquinone to the peak area of Anthraquinone-d8.

-

Quantification: Plot the peak area ratio against the concentration of the anthraquinone standards to generate a calibration curve. Use the equation of the line from the calibration curve to determine the concentration of anthraquinone in the samples based on their measured peak area ratios.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of anthraquinone in tea using an internal standard.

Principle of Deuterated Internal Standard Correction

Caption: Logical diagram illustrating the correction of analytical variability using a deuterated internal standard.

Conclusion

Anthraquinone-d8 serves as a vital tool for researchers and analytical scientists, enabling the accurate and precise quantification of anthraquinone in complex matrices. Its role as an internal standard in mass spectrometry-based methods is well-established and essential for generating reliable data, particularly for regulatory compliance and food safety assessment. The detailed protocol provided in this guide offers a robust framework for the implementation of this analytical approach in the laboratory. The inherent advantages of using a deuterated internal standard, such as mitigating matrix effects and correcting for variations in sample preparation and instrument response, underscore the importance of Anthraquinone-d8 in modern analytical research.

References

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Identification of 9,10-anthraquinone contamination during black and green tea processing in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Anthraquinone-d8 as an Internal Standard: A Technical Guide for Accurate Quantification

Introduction for Researchers and Drug Development Professionals

In the landscape of analytical chemistry, particularly within regulated environments such as drug development and food safety, the demand for precise and accurate quantification of chemical entities is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving robust and reliable analytical data. This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and performance data related to the use of Anthraquinone-d8 as an internal standard for the quantification of its unlabeled counterpart, anthraquinone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in developing and validating high-stakes analytical methods.

Core Mechanism of Action: The Principle of Isotope Dilution

The fundamental role of an internal standard (IS) is to compensate for the inevitable variability and potential analyte loss that can occur during the entire analytical workflow—from initial sample preparation to final instrumental analysis. An ideal internal standard behaves identically to the target analyte in every step but is uniquely distinguishable by the detector. Anthraquinone-d8 is an exemplary internal standard for anthraquinone analysis precisely because it meets these criteria.

By replacing eight hydrogen atoms with deuterium, Anthraquinone-d8 is rendered heavier than the native molecule. This mass difference (8 Daltons) allows a mass spectrometer to easily differentiate between the analyte and the internal standard. Crucially, this isotopic substitution has a negligible effect on the molecule's physicochemical properties. Properties such as polarity, solubility, extraction efficiency, and ionization response remain virtually identical to those of unlabeled anthraquinone.

The mechanism of action is as follows:

-

Spiking: A known and fixed quantity of Anthraquinone-d8 is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.

-

Co-Processing: Throughout extraction, cleanup, and concentration steps, any physical loss of the target analyte is mirrored by a proportional loss of the Anthraquinone-d8 internal standard.

-

Co-Elution: During chromatographic separation (e.g., LC-MS/MS), the deuterated standard co-elutes with the native analyte, meaning they experience the same chromatographic conditions and, critically, the same matrix effects (ion suppression or enhancement) at the point of ionization.

-

Ratiometric Detection: The mass spectrometer measures the signal response (peak area) for both the analyte and the internal standard. The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response.

Because this ratio is used for quantification, variations in extraction recovery, injection volume, and instrument response are effectively normalized, leading to a significant improvement in the accuracy, precision, and robustness of the analytical method.

Experimental Protocols: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for analyzing contaminants like anthraquinone in complex food matrices such as tea, fruits, and vegetables. The following is a detailed protocol for the extraction and cleanup of anthraquinone using Anthraquinone-d8 as an internal standard, followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS)

-

Sample Homogenization: Weigh 2.0 g of a representative, homogenized sample (e.g., ground tea leaves) into a 50 mL polypropylene centrifuge tube. For dry samples like tea, add 10 mL of purified water and allow to rehydrate for 30 minutes.

-

Internal Standard Spiking: Add a precise volume of a standard solution of Anthraquinone-d8 (e.g., 100 µL of 1 µg/mL in acetonitrile) to the sample.

-

Solvent Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (typically 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).

-

Immediately cap the tube and shake vigorously for 1 minute. This partitions the analytes into the acetonitrile layer while the salts induce phase separation from the aqueous layer.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. For tea samples, a common d-SPE mixture contains 150 mg anhydrous magnesium sulfate (to remove residual water), 50 mg of Primary Secondary Amine (PSA) sorbent (to remove organic acids and sugars), and 50 mg of C18 sorbent (to remove non-polar interferences).

-

Vortex the d-SPE tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.

-

Centrifuge at ≥10,000 rpm for 5 minutes to pellet the d-SPE material.

-

-

Final Preparation:

-

Transfer the purified supernatant into an autosampler vial, possibly through a 0.22 µm syringe filter to remove any remaining particulates.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-1 min (10% B), 1-8 min (linear ramp to 95% B), 8-10 min (hold at 95% B), 10-10.1 min (return to 10% B), 10.1-12 min (re-equilibration).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Anthraquinone: Precursor Ion (Q1) m/z 209 → Product Ion (Q3) m/z 181 (quantifier); Precursor Ion (Q1) m/z 209 → Product Ion (Q3) m/z 152 (qualifier).

-

Anthraquinone-d8 (IS): Precursor Ion (Q1) m/z 217 → Product Ion (Q3) m/z 189.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) to maximize signal for the specified MRM transitions.

-

Quantitative Data Summary

Method validation is critical to ensure that an analytical procedure is fit for its intended purpose. The use of Anthraquinone-d8 as an internal standard consistently yields excellent performance across key validation parameters. The table below summarizes typical quantitative data for the analysis of anthraquinone in a food matrix using the described methodology.

| Validation Parameter | Typical Performance Metric | Description |

| Linearity (Coefficient of Determination, r²) | > 0.995 | The calibration curve shows excellent linearity over the specified concentration range. |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | The lowest concentration of the analyte that can be reliably detected by the instrument. |

| Limit of Quantification (LOQ) | 0.02 - 5.0 µg/kg | The lowest concentration of the analyte that can be accurately and precisely quantified.[1] |

| Recovery (%) | 84% - 110% | The percentage of the true analyte amount that is recovered and measured by the method.[1] |

| Precision (Relative Standard Deviation, RSD%) | < 15% | A measure of the method's repeatability and intermediate precision.[1] |

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and the underlying logic of using an internal standard.

Caption: QuEChERS workflow for anthraquinone analysis.

Caption: How an internal standard corrects for analytical variability.

References

An In-depth Technical Guide to the NMR Spectrum Analysis and Interpretation of Anthraquinone-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anthraquinone-d8 and NMR Spectroscopy

Anthraquinone-d8 is the deuterated isotopologue of anthraquinone, a polycyclic aromatic ketone. In this molecule, all eight hydrogen atoms on the aromatic rings are replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry and NMR spectroscopy, as it is chemically identical to anthraquinone but can be distinguished by its mass and NMR properties.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H (proton) and ¹³C (carbon-13) NMR are the most common types of NMR spectroscopy used for organic molecules.

Predicted NMR Spectra of Anthraquinone-d8

Predicted ¹H NMR Spectrum

Due to the complete replacement of protons with deuterium atoms, the ¹H NMR spectrum of pure anthraquinone-d8 is expected to show no signals . The absence of protons means there are no nuclei to generate a proton NMR signal. Any observed signals would indicate the presence of protonated impurities or incomplete deuteration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of anthraquinone-d8 is predicted to be similar to that of unlabeled anthraquinone in terms of the number of signals and their approximate chemical shifts. However, the signals will exhibit splitting due to coupling with the attached deuterium atoms (spin I = 1). A carbon atom bonded to a single deuterium atom (a C-D bond) will appear as a 1:1:1 triplet. Furthermore, the Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of protonated carbons, will be absent for the deuterated carbons, leading to significantly weaker signals.

NMR Spectral Data of Unlabeled Anthraquinone (for reference)

To understand the expected ¹³C NMR spectrum of anthraquinone-d8, it is essential to first analyze the spectrum of unlabeled anthraquinone.

¹H NMR Data of Unlabeled Anthraquinone

The ¹H NMR spectrum of unlabeled anthraquinone is characterized by two multiplets in the aromatic region, corresponding to the two sets of chemically equivalent protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H1, H4, H5, H8 | ~ 8.3 | Multiplet |

| H2, H3, H6, H7 | ~ 7.8 | Multiplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data of Unlabeled Anthraquinone

The ¹³C NMR spectrum of unlabeled anthraquinone shows three distinct signals: one for the carbonyl carbons and two for the aromatic carbons. Due to the molecule's symmetry, there are only three unique carbon environments.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C9, C10 (C=O) | ~ 183 |

| C1, C4, C5, C8 | ~ 127 |

| C2, C3, C6, C7 | ~ 134 |

| C4a, C8a, C9a, C10a | ~ 133 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the Predicted Anthraquinone-d8 ¹³C NMR Spectrum

Based on the data for unlabeled anthraquinone, the ¹³C NMR spectrum of anthraquinone-d8 is expected to show:

-

A singlet around 183 ppm: Corresponding to the carbonyl carbons (C9, C10), which are not directly bonded to deuterium.

-

A 1:1:1 triplet around 127 ppm: Corresponding to the deuterated aromatic carbons (C1, C4, C5, C8). The signal will be significantly less intense than in the unlabeled spectrum.

-

A 1:1:1 triplet around 134 ppm: Corresponding to the deuterated aromatic carbons (C2, C3, C6, H7). This signal will also be weak.

-

A singlet around 133 ppm: Corresponding to the quaternary aromatic carbons (C4a, C8a, C9a, C10a), which are not directly bonded to deuterium.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra of deuterated compounds requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the anthraquinone-d8. Common choices for non-polar compounds include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and toluene-d₈. The choice of solvent is critical as its residual proton signals can be used for referencing the chemical shift scale.[1]

-

Concentration: For ¹³C NMR, a higher concentration is generally required due to the low natural abundance of ¹³C and the reduced signal intensity of deuterated carbons. A concentration of 20-50 mg in 0.5-0.7 mL of solvent is a good starting point.

-

Sample Purity: Ensure the sample is free from particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]

-

Internal Standard: For quantitative NMR, a known amount of a suitable internal standard can be added. However, for qualitative analysis of anthraquinone-d8, the residual solvent peak can often serve as a reference.

NMR Instrument Parameters

-

Locking and Shimming: The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Proper shimming is crucial to achieve high resolution.

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Number of Scans (ns): A significantly higher number of scans will be necessary for anthraquinone-d8 compared to its unlabeled counterpart to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans.

-

Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2-5 seconds) should be used to allow for the complete relaxation of the carbon nuclei, especially the quaternary carbons.

-

Decoupling: Broadband proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Logical Workflow for NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a compound like anthraquinone-d8.

Conclusion

The NMR analysis of anthraquinone-d8, while seemingly straightforward due to its high symmetry, presents unique considerations due to its deuterated nature. The absence of signals in the ¹H NMR spectrum and the characteristic triplet patterns and reduced signal intensities in the ¹³C NMR spectrum are key identifying features. By referencing the well-established spectral data of unlabeled anthraquinone and employing appropriate experimental protocols, researchers can confidently identify and characterize anthraquinone-d8, ensuring its purity and suitability for its intended applications in research and drug development.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Anthraquinone-d8 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of anthraquinone-d8. Understanding this pattern is crucial for the accurate identification and quantification of deuterated anthraquinone in various research and drug development applications, including its use as an internal standard. This document outlines the core fragmentation pathways, presents quantitative data in a clear tabular format, details typical experimental protocols, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathway of Anthraquinone-d8

Anthraquinone-d8 (C₁₄D₈O₂), a deuterated polycyclic aromatic hydrocarbon, exhibits a characteristic and predictable fragmentation pattern under electron ionization (EI) mass spectrometry. The fully deuterated structure provides a distinct mass shift compared to its unlabeled counterpart, anthraquinone, making it an excellent internal standard for quantitative analyses.

The primary fragmentation pathway is initiated by the ionization of the molecule, forming a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 216. This molecular ion is relatively stable due to the aromatic system. However, upon collisional activation, it undergoes a sequential loss of two neutral carbon monoxide (CO) molecules. This fragmentation is a hallmark of quinone structures.

The initial fragmentation event involves the elimination of one molecule of CO, resulting in a prominent fragment ion at m/z 188. This is followed by the loss of a second CO molecule from the m/z 188 fragment, producing another significant ion at m/z 160. This two-step loss is a dominant process in the mass spectrum of anthraquinone-d8.

Quantitative Fragmentation Data

The table below summarizes the key quantitative data obtained from the mass spectrometric analysis of anthraquinone-d8. The m/z values and their corresponding assignments provide a clear reference for identifying this compound.

| Ion Description | Proposed Structure/Formula | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| Molecular Ion | [C₁₄D₈O₂]⁺• | 216 | High |

| First Generation Fragment Ion | [C₁₃D₈O]⁺• | 188 | High |

| Second Generation Fragment Ion | [C₁₂D₈]⁺• | 160 | Moderate to High |

Visualization of the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the logical relationship of the fragmentation pattern of anthraquinone-d8.

Caption: Fragmentation pathway of Anthraquinone-d8.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of anthraquinone-d8 using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile compounds like polycyclic aromatic hydrocarbons.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of anthraquinone-d8 in a suitable organic solvent (e.g., toluene, dichloromethane, or acetone) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at desired concentrations (e.g., 1-100 µg/mL).

-

Matrix Samples: For samples in complex matrices (e.g., environmental or biological samples), an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte of interest. The final extract should be dissolved in a GC-compatible solvent.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: Increase to 250 °C at 15 °C/min, hold for 5 minutes.

-

Ramp 2: Increase to 300 °C at 10 °C/min, hold for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: Acquire data over a mass range of m/z 50-300 to identify all fragment ions.

-

Selected Ion Monitoring (SIM): For targeted quantification, monitor the characteristic ions of anthraquinone-d8: m/z 216, 188, and 160. This mode offers higher sensitivity and selectivity.

-

Tandem Mass Spectrometry (MS/MS): For enhanced specificity, a precursor ion (m/z 216) can be selected and fragmented to monitor the product ions (m/z 188 and 160).

-

4. Data Analysis:

-

Identify the chromatographic peak corresponding to anthraquinone-d8 based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with the reference fragmentation pattern presented in this guide.

-

For quantitative analysis, construct a calibration curve using the peak areas of the monitored ions from the standard solutions. Calculate the concentration of anthraquinone-d8 in the samples by interpolating their peak areas on the calibration curve.

This technical guide provides a foundational understanding of the mass spectrometric behavior of anthraquinone-d8. Researchers and scientists can leverage this information for method development, data interpretation, and achieving accurate and reliable results in their analytical endeavors.

In-depth Technical Guide: Structural Confirmation of Anthraquinone-d8 via FTIR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of deuterated anthraquinone (anthraquinone-d8). Isotopic labeling is a powerful tool in drug metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. Verifying the position and extent of deuteration is a critical step in the validation of these isotopically labeled compounds. FTIR spectroscopy offers a rapid, non-destructive, and informative method for this purpose, based on the predictable shifts in vibrational frequencies upon isotopic substitution.

Introduction to FTIR Spectroscopy for Isotopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the masses of the atoms involved and the strength of the chemical bonds connecting them. The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), significantly increases the reduced mass of the bond (e.g., a C-D bond versus a C-H bond).

This mass increase leads to a predictable decrease in the vibrational frequency of the corresponding bond. For a simple diatomic oscillator, the vibrational frequency (ν) is proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass. The C-D stretching vibration is typically observed at a much lower wavenumber (around 2100-2300 cm⁻¹) compared to the C-H stretch (around 2800-3100 cm⁻¹). Similarly, C-D bending vibrations also shift to lower frequencies. By comparing the FTIR spectrum of a deuterated compound with its non-deuterated analog, one can confirm the success and location of the isotopic labeling.

Experimental Protocols

The following section details the methodology for obtaining and analyzing the FTIR spectrum of anthraquinone-d8. The protocol is based on established methods for solid-state FTIR analysis.

2.1 Materials and Reagents

-

9,10-Anthraquinone (C₁₄H₈O₂)

-

9,10-Anthraquinone-d8 (C₁₄D₈O₂) of high isotopic purity

-

Potassium bromide (KBr), spectroscopy grade

-

Solvent for sample preparation (e.g., CS₂, CHCl₃), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

2.2 Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Mixing: Weigh approximately 1-2 mg of the anthraquinone-d8 sample and 200-300 mg of the dried KBr powder.

-

Grinding: Transfer the sample and KBr to an agate mortar and pestle. Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pelletizing: Transfer the powdered mixture to a die for a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Analysis: Immediately place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

2.3 Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Scans: Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis. The sample spectrum is then ratioed against this background to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the experimental workflow and the logical basis for using FTIR in isotopic analysis.

Caption: A flowchart detailing the key steps from sample preparation to data interpretation in the FTIR analysis of anthraquinone-d8.

Unveiling the Solid-State Architecture of Anthraquinone-d8: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of deuterated anthraquinone (anthraquinone-d8). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling and require a deep understanding of the solid-state properties of this compound. While specific crystallographic data for anthraquinone-d8 is not publicly available, this guide presents a detailed analysis of the known polymorphs of its non-deuterated counterpart, 9,10-anthraquinone, which serves as a robust proxy for understanding the solid-state behavior of the deuterated analogue.

Introduction to Anthraquinone and its Deuterated Form

Anthraquinone, a polycyclic aromatic hydrocarbon, is a fundamental scaffold in many dyes, pigments, and pharmaceuticals. Its deuterated form, anthraquinone-d8, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analytical methods and for mechanistic studies in drug metabolism. The substitution of hydrogen with deuterium can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the study of its solid-state characteristics, such as crystal structure and polymorphism, crucial for formulation and development.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a compound's physicochemical properties, including solubility, melting point, and bioavailability. Therefore, a thorough understanding of the polymorphic landscape of anthraquinone-d8 is essential for its effective application.

Crystal Structure of Anthraquinone Polymorphs

Due to the absence of specific crystallographic data for anthraquinone-d8, this guide focuses on the well-characterized polymorphs of 9,10-anthraquinone. The kinetic isotope effect suggests that the crystal packing of anthraquinone-d8 would be very similar to that of its non-deuterated form. Research has identified at least two polymorphs of 9,10-anthraquinone, herein designated as Form I and Form II.

Crystallographic Data

The crystallographic parameters for the two known polymorphs of 9,10-anthraquinone are summarized in the table below. These data have been sourced from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Form I | Form II |

| CCDC Deposition No. | 131965 | Not Available |

| Empirical Formula | C₁₄H₈O₂ | C₁₄H₈O₂ |

| Formula Weight | 208.21 | 208.21 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.8616(7) | 7.301(1) |

| b (Å) | 3.9280(6) | 9.674(2) |

| c (Å) | 15.713(3) | 13.831(2) |

| α (°) | 90 | 90 |

| β (°) | 102.616(13) | 93.175(8) |

| γ (°) | 90 | 90 |

| Volume (ų) | 473.51(13) | 975.5(3) |

| Z | 2 | 4 |

| Density (calculated) (g/cm³) | 1.460 | 1.417 |

| Temperature (K) | 230(1) | Not Available |

Experimental Protocols

The determination of crystal structure and the identification of polymorphs rely on well-defined experimental procedures. The following sections detail the methodologies for crystallization and single-crystal X-ray diffraction that are applicable to anthraquinone and its deuterated analogue.

Crystallization Methods for Polymorph Screening

The generation of different polymorphs can be achieved by varying the crystallization conditions. A systematic polymorph screen is crucial to identify all accessible crystalline forms.

3.1.1. Solution-Based Recrystallization

This is the most common method for obtaining high-quality single crystals.

-

Procedure:

-

Prepare a saturated or near-saturated solution of anthraquinone-d8 in a selected solvent at an elevated temperature. A variety of solvents with different polarities should be screened (e.g., toluene, ethanol, acetic acid, chloroform).

-

Slowly cool the solution to allow for the gradual formation of crystals. The rate of cooling can influence the resulting polymorph.

-

Alternatively, allow the solvent to evaporate slowly at a constant temperature.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

3.1.2. Sublimation

Sublimation can yield high-purity crystals and potentially different polymorphs.

-

Procedure:

-

Place a small amount of anthraquinone-d8 powder in a sublimation apparatus.

-

Heat the sample under vacuum.

-

The compound will sublime and then deposit as crystals on a cold surface (cold finger).

-

Carefully collect the deposited crystals.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Procedure:

-

A suitable single crystal of anthraquinone-d8 (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 230 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffracted X-rays are collected on a detector as a series of diffraction spots.

-

The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal.

-

The electron density map is calculated from the diffraction data, from which the atomic positions are determined and refined.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the study of anthraquinone-d8 polymorphism.

Conclusion

This technical guide has provided a comprehensive, albeit indirect, analysis of the crystal structure and polymorphism of anthraquinone-d8 by leveraging the available data for its non-deuterated analogue. The presented crystallographic data for the two known polymorphs of 9,10-anthraquinone offer a solid foundation for understanding the solid-state behavior of the deuterated compound. The detailed experimental protocols for crystallization and single-crystal X-ray diffraction provide a practical framework for researchers to conduct their own investigations into the polymorphic landscape of anthraquinone-d8. The visualization of these workflows aims to facilitate a clear understanding of the experimental processes involved. Further research is warranted to obtain and publish the specific crystallographic data for anthraquinone-d8 to confirm the assumptions made in this guide and to provide a more complete picture of its solid-state properties.

Anthraquinone-d8: A Technical Guide to Solubility in Organic Solvents for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of anthraquinone-d8 in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination and quantitative analysis, and presents a visual workflow for the application of anthraquinone-d8 as an internal standard.

Introduction

Anthraquinone-d8, the deuterated analog of anthraquinone, is a critical component in many analytical laboratories, primarily serving as an internal standard for quantitative mass spectrometry-based assays. Its utility is predicated on its chemical similarity to the parent compound, with the key difference being the increased mass due to the deuterium atoms. This allows for precise quantification by correcting for variations during sample preparation and analysis. A thorough understanding of its solubility in organic solvents is paramount for the preparation of stock solutions, calibration standards, and its effective application in experimental workflows.

While specific quantitative solubility data for anthraquinone-d8 is not extensively documented, the solubility of its non-deuterated counterpart, anthraquinone, provides a reliable estimate due to their structural identity. The primary intermolecular forces governing solubility are not significantly altered by the substitution of hydrogen with deuterium.

Physicochemical Properties of Anthraquinone-d8

A summary of the key physicochemical properties of anthraquinone-d8 is presented in Table 1. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₄D₈O₂ |

| Molecular Weight | 216.26 g/mol |

| CAS Number | 10439-39-1 |

| Appearance | Yellow solid |

| Melting Point | 284-286 °C |

| Boiling Point | 379-381 °C |

Solubility of Anthraquinone in Organic Solvents

The following table summarizes the quantitative solubility data for non-deuterated anthraquinone in a range of common organic solvents. This data is presented as a close approximation for the solubility of anthraquinone-d8. It is important to note that solubility is temperature-dependent.

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Ethanol | 18 | 0.05[1] |

| Ethanol | 25 | 0.44[1][2][3] |

| Boiling Ethanol | 78.37 | 2.25[1] |

| Toluene | 15 | 0.19 |

| Toluene | 25 | 0.30 |

| Toluene | 100 | 2.56 |

| Diethyl Ether | 25 | 0.11 |

| Chloroform | 20 | 0.61 |

| Chloroform | 40 | 1.00 |

| Chloroform | 60 | 1.60 |

| Benzene | 20 | 0.26 |

| Benzene | 40 | 0.50 |

| Benzene | 60 | 1.00 |

| Benzene | 80 | 1.80 |

| Acetone | - | Soluble |

Disclaimer: The provided solubility data is for non-deuterated anthraquinone and should be used as an estimation for anthraquinone-d8.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound like anthraquinone-d8 in an organic solvent.

Materials:

-

Anthraquinone-d8

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of anthraquinone-d8 to a scintillation vial containing a known volume of the organic solvent.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with the same solvent and quantify the concentration of anthraquinone-d8 using a pre-validated HPLC-UV or LC-MS method against a calibration curve.

-

Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Protocol for Quantitative Analysis using Anthraquinone-d8 as an Internal Standard by LC-MS/MS

This protocol describes a typical workflow for the quantification of a target analyte in a complex matrix (e.g., plasma) using anthraquinone-d8 as an internal standard.

Materials and Reagents:

-

Target analyte standard

-

Anthraquinone-d8 (internal standard)

-

Biological matrix (e.g., plasma)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Protein precipitation agent (e.g., cold acetonitrile)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the target analyte and anthraquinone-d8 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Working Solutions:

-

Prepare a series of working solutions of the target analyte by serial dilution of the stock solution to create calibration standards.

-

Prepare a working solution of anthraquinone-d8 at a fixed concentration.

-

-

Sample Preparation:

-

To a 100 µL aliquot of the biological matrix (blank, calibration standard, or unknown sample), add 10 µL of the anthraquinone-d8 working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect and quantify the analyte and anthraquinone-d8 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and anthraquinone-d8.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for using a deuterated internal standard, such as anthraquinone-d8, in a typical quantitative analysis.

Conclusion

This technical guide provides essential information on the solubility of anthraquinone-d8 in organic solvents, leveraging data from its non-deuterated analog. The detailed experimental protocols for solubility determination and quantitative analysis using anthraquinone-d8 as an internal standard offer practical guidance for laboratory applications. The visualized workflow further clarifies the logical steps involved in achieving accurate and precise analytical results. A comprehensive understanding of these principles is crucial for the effective utilization of anthraquinone-d8 in research and development.

References

Decoding the Deuterated Standard: An In-depth Guide to the Certificate of Analysis for Anthraquinone-d8

For researchers, scientists, and drug development professionals, understanding the purity and isotopic labeling of a deuterated standard like Anthraquinone-d8 is paramount for accurate experimental results. The Certificate of Analysis (CoA) is the key document providing this critical information. This technical guide unpacks the essential components of an Anthraquinone-d8 CoA, detailing the analytical techniques employed and the interpretation of the presented data.

A typical Certificate of Analysis for Anthraquinone-d8 provides a comprehensive summary of its identity, purity, and isotopic enrichment. This information is crucial for applications in quantitative analysis, such as its use as an internal standard in mass spectrometry-based assays for the determination of anthraquinone residues in various matrices.[1][2] The CoA validates the material's suitability for its intended use, ensuring the reliability and reproducibility of scientific findings.

Identification and Chemical Properties

The initial section of the CoA confirms the identity of the compound through several key identifiers.

| Parameter | Specification |

| Compound Name | Anthraquinone-d8 |

| CAS Number | 10439-39-1[3][4][5] |

| Unlabelled CAS | 84-65-1 |

| Molecular Formula | C₁₄D₈O₂ |

| Molecular Weight | 216.27 g/mol |

| Appearance | Yellow to brown solid |

Purity and Isotopic Enrichment

This section presents the core quantitative data that defines the quality of the deuterated standard. The chemical purity is determined by separating the main compound from any non-isotopic impurities, while the isotopic purity quantifies the extent of deuterium incorporation.

| Analysis | Method | Result |

| Chemical Purity | HPLC-UV | ≥98.0% |

| Isotopic Purity (D-enrichment) | Mass Spectrometry | ≥99 atom % D |

| Isotopologue Distribution | Mass Spectrometry | d₈ ≥ 99% |

Detailed Experimental Protocols

The data presented in the CoA is generated through rigorous analytical testing. Below are the detailed methodologies for the key experiments performed on Anthraquinone-d8.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to separate Anthraquinone-d8 from any potential organic impurities that are not deuterated analogues.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A common mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 254 nm.

-

Procedure : A solution of Anthraquinone-d8 is prepared in a suitable solvent, such as acetonitrile, and injected into the HPLC system. The retention time of the main peak corresponding to Anthraquinone-d8 is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Isotopologue Distribution

Mass spectrometry is a powerful technique for determining the isotopic purity of deuterated compounds by analyzing the mass-to-charge ratio of the ions. High-resolution mass spectrometry (HRMS) is particularly effective in distinguishing between different isotopologues.

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system. GC-MS is frequently used for the analysis of anthraquinone.

-

Ionization Mode : Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Procedure : The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologues (d₀ to d₈) are measured. The isotopic purity is calculated based on the relative intensity of the d₈ isotopologue compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Purity

NMR spectroscopy provides detailed information about the molecular structure and can confirm the positions of the deuterium atoms.

-

¹H NMR (Proton NMR) : This technique is used to determine the degree of deuteration by observing the reduction or absence of proton signals in the aromatic region of the spectrum where protons would be present in the non-deuterated form of anthraquinone. The spectrum of fully deuterated Anthraquinone-d8 should show no signals in the aromatic region.

-

²H NMR (Deuterium NMR) : This method directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures used to generate the data for the Certificate of Analysis.

References

An In-depth Technical Guide to the Long-Term Stability of Neat Anthraquinone-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and best practices for assessing and ensuring the long-term stability of neat (solid, pure) Anthraquinone-d8. Given the absence of publicly available, long-term stability studies on this specific deuterated compound, this document synthesizes established best practices for deuterated compounds and analytical standards, guided by International Council for Harmonisation (ICH) guidelines.

Introduction: Understanding Anthraquinone-d8 Stability

Anthraquinone-d8 is the deuterated analogue of anthraquinone, a polycyclic aromatic ketone. Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of anthraquinone and related compounds. The stability of such a standard is paramount to ensure the accuracy, precision, and validity of analytical data over time.

The substitution of hydrogen with deuterium atoms imparts a greater bond strength to the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can slow down chemical reactions involving the cleavage of these bonds, potentially enhancing the metabolic and chemical stability of the molecule.[1] However, like all chemical compounds, Anthraquinone-d8 is susceptible to degradation over time when exposed to environmental factors such as heat, light, and humidity.

This guide outlines the potential degradation pathways and provides detailed protocols for a robust stability testing program to determine an appropriate retest period and optimal storage conditions.

Core Principles of Stability and Potential Degradation

The stability of neat Anthraquinone-d8 is influenced by its intrinsic molecular structure and external environmental factors.[1] For a solid compound, the primary risks are thermal and photolytic degradation. While isotopic exchange is a concern for deuterated compounds in solution, it is minimal for a neat solid stored under appropriate conditions.

Key Factors Influencing Stability:

-

Thermal Stress: Elevated temperatures can provide the necessary activation energy to initiate degradation reactions, leading to the formation of impurities.

-

Photolytic Stress: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions.[2][3] Anthraquinones, as chromophoric molecules, are particularly susceptible to photodegradation.

-

Oxidative Stress: Interaction with atmospheric oxygen can lead to the formation of oxidative degradation products. This is generally a slower process for solids compared to solutions but can be accelerated by heat and light.

-

Hygroscopicity and Isotopic Exchange: While a primary concern for deuterated compounds in protic solvents, the risk of hydrogen-deuterium (H-D) exchange for a neat solid is low.[4] It is, however, crucial to protect the solid from atmospheric moisture to prevent surface-level exchange and physical changes.

Recommended Storage and Handling

Proper storage is critical to maintain the chemical and isotopic integrity of neat Anthraquinone-d8. The following conditions are recommended based on general guidelines for deuterated analytical standards.

Table 1: Recommended Storage Conditions for Neat Anthraquinone-d8

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C ± 5°C | Minimizes thermal degradation and slows down any potential solid-state reactions. |

| Short-Term Storage | 2°C to 8°C | Sufficient for routine laboratory use, protecting against significant degradation over short periods. |

| Humidity | Store in a desiccator with a desiccant. | Protects the solid from atmospheric moisture, minimizing the risk of hygroscopicity and H-D exchange. |

| Light Protection | Store in an amber glass vial or protect from light. | Prevents photolytic degradation due to the chromophoric nature of the anthraquinone core. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of long-term oxidative degradation. |

Handling Best Practice: Before opening, the container should be allowed to equilibrate to ambient laboratory temperature to prevent condensation of atmospheric moisture onto the solid.

Experimental Protocols for Stability Assessment

A comprehensive stability program for Anthraquinone-d8 involves forced degradation studies to identify potential degradation pathways and long-term/accelerated studies to establish a retest period. The methodologies described below are based on ICH Guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).

Forced Degradation (Stress Testing)

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than in accelerated stability studies. This helps to develop and validate a stability-indicating analytical method and provides insight into potential degradation pathways.

Table 2: Protocol for Forced Degradation of Neat Anthraquinone-d8

| Stress Condition | Methodology | Purpose |

| Solid-State Thermal | Place a thin layer of solid in a vial and expose to 120°C for 22-24 hours. | To identify potential thermally-induced degradation products. |

| Solid-State Photolytic | Expose the solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². A dark control sample must be stored under the same conditions. | To identify photodegradation products. |

| Acid Hydrolysis | Dissolve in a suitable solvent (e.g., Acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis. | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | Dissolve in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before analysis. | To assess susceptibility to base-catalyzed degradation. |

| Oxidation | Dissolve in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. | To identify potential oxidative degradation products. |

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is required to separate and quantify Anthraquinone-d8 from any potential impurities or degradation products.

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2 guidelines. Specificity is proven by demonstrating that the peak for Anthraquinone-d8 is pure and free from co-eluting degradants in the stressed samples.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of the neat compound under defined storage conditions over a set period.

-

Objective: To establish a retest period for neat Anthraquinone-d8.

-

Methodology:

-

Package the neat Anthraquinone-d8 in the proposed commercial container (e.g., amber glass vial).

-

Place samples from at least one batch into stability chambers under the conditions defined in Table 3.

-

Withdraw samples at the specified time points.

-

Analyze the samples using the validated stability-indicating HPLC method for purity, impurities, and any change in physical appearance.

-

Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Data Presentation and Interpretation

The results from the stability studies should be tabulated to facilitate analysis and determination of the shelf life. The acceptance criterion is typically defined as no significant change in purity or physical appearance.

Table 4: Illustrative Long-Term Stability Data for Neat Anthraquinone-d8

| Time Point (Months) | Purity (%) at 25°C/60%RH | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | White to off-white solid |

| 3 | 99.8 | 0.2 | Conforms |

| 6 | 99.7 | 0.3 | Conforms |

| 9 | 99.8 | 0.2 | Conforms |

| 12 | 99.7 | 0.3 | Conforms |

Table 5: Illustrative Accelerated Stability Data for Neat Anthraquinone-d8

| Time Point (Months) | Purity (%) at 40°C/75%RH | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | White to off-white solid |

| 3 | 99.6 | 0.4 | Conforms |

| 6 | 99.5 | 0.5 | Conforms |

Visualizations: Workflows and Potential Pathways

Visual diagrams help clarify complex processes and relationships. The following are presented in Graphviz DOT language.

Caption: Workflow for a comprehensive stability assessment of neat Anthraquinone-d8.

References

A Technical Guide to Commercial Anthraquinone-d8: Sourcing and Purity for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity specifications of Anthraquinone-d8 (CAS No. 10439-39-1), a deuterated analog of anthraquinone. Anthraquinone and its derivatives are a significant class of polycyclic aromatic compounds with applications ranging from dye manufacturing to pharmacological research, including antifungal, antiviral, and anti-inflammatory properties.[1] Anthraquinone-d8 serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its similar chemical properties to the parent compound and distinct mass.[2][3] This guide summarizes commercially available sources, details on purity, and outlines typical experimental workflows for its use and analysis.

Commercial Sources and Purity of Anthraquinone-d8

The procurement of high-purity Anthraquinone-d8 is critical for its effective use as an internal standard and in other research applications. Several chemical suppliers offer this compound with varying levels of isotopic enrichment and chemical purity. A summary of prominent commercial sources is provided below. It is important to note that lot-specific data, available through a Certificate of Analysis (CoA) from the supplier, should always be consulted for the most accurate information.[4][5]

| Supplier | Catalog Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |

| Sigma-Aldrich | 617210 | 98% | 99% (CP) | 10439-39-1 |

| LGC Standards | DRE-C10281010 | Not specified | >95% (HPLC) | 10439-39-1 |

| LGC Standards | CDN-D-1958 | 98% | min 98% | 10439-39-1 |

| Clinivex | Not specified | 99% | Not specified | 10439-39-1 |

| Invivochem | V52640 | Not specified | ≥98% | 10439-39-1 |